2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features both pyrazole and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 3,5-dimethyl-1H-pyrazole with furan-2-carbaldehyde in the presence of acetic hydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitro compounds (NO2) can be used under acidic or basic conditions.
Major Products
Oxidation: Furanones
Reduction: Hydrazine derivatives
Substitution: Halogenated or nitro-substituted pyrazoles
Scientific Research Applications
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazone linkage and aromatic rings. These interactions can lead to the modulation of biological pathways involved in inflammation, microbial growth, and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE: Similar in structure but contains a pyridine ring instead of a furan ring.
(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETONITRILE: Contains an acetonitrile group instead of a hydrazone linkage.
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZOTHIAZOLE: Contains a benzothiazole ring instead of a furan ring.
Uniqueness
The uniqueness of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N’-[(E)-(FURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its combination of pyrazole and furan moieties, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N4O2 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C12H14N4O2/c1-9-6-10(2)16(15-9)8-12(17)14-13-7-11-4-3-5-18-11/h3-7H,8H2,1-2H3,(H,14,17)/b13-7+ |
InChI Key |
QGELQWHQOZQAPI-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=CC(=NN1CC(=O)N/N=C/C2=CC=CO2)C |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN=CC2=CC=CO2)C |
Origin of Product |
United States |
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